1-(4-Chlorophenyl)tetrazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

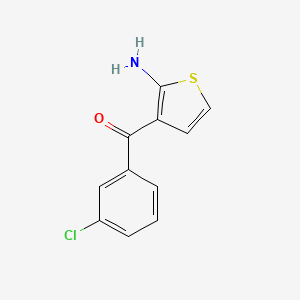

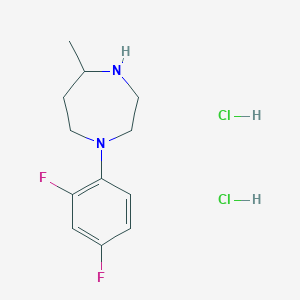

1-(4-Chlorophenyl)tetrazol-5-amine is a chemical compound with the molecular formula C7H6ClN5 and a molecular weight of 195.61 . It is a solid substance .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . For instance, 5-Phenyl, 1H-tetrazole is synthesized by reacting 1 mmol benzonitrile and 1.5 mmol NaN3 in the presence of nano-ZnO/Co3O4 catalyst and 3 mL DMF for 12 h at 120–130°C .Molecular Structure Analysis

The molecular structure of 1-(4-Chlorophenyl)tetrazol-5-amine can be represented by the InChI code 1S/C7H6ClN5/c8-5-1-3-6(4-2-5)13-7(9)10-11-12-13/h1-4H,(H2,9,10,12) . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

1-(4-Chlorophenyl)tetrazol-5-amine is a solid substance . Tetrazole shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposure to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

1-(4-Chlorophenyl)tetrazol-5-amine: has been evaluated for its antimicrobial properties. Studies have shown that it can inhibit bacterial growth, particularly against Gram-negative and Gram-positive bacterial strains . This compound’s efficacy in creating wider inhibition zones suggests its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Potential

The tetrazole derivatives, including 1-(4-Chlorophenyl)tetrazol-5-amine , have been investigated for their anti-inflammatory activities. The synthesis of these compounds often involves eco-friendly approaches, which is an added benefit in pharmaceutical applications .

Drug Resistance Combatant

With the rapid emergence of drug-resistant bacteria, compounds like 1-(4-Chlorophenyl)tetrazol-5-amine are valuable for their potential to combat multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacterial pathogens. Their ability to act on various known antibiotics’ resistance mechanisms makes them crucial in this field .

Synthesis of Heterocyclic Compounds

1-(4-Chlorophenyl)tetrazol-5-amine: is used in the synthesis of heterocyclic compounds. These compounds are significant in medicinal chemistry due to their stability and reactivity, which allow for the development of various pharmacologically active molecules .

Molecular Docking Studies

In silico molecular docking studies often utilize tetrazole derivatives as ligands to explore their binding affinities with biological targets1-(4-Chlorophenyl)tetrazol-5-amine can be a candidate for such studies, aiding in the discovery of new drugs with high specificity and efficacy .

Pharmacological Research

The pharmacological profile of tetrazole derivatives is broad, encompassing activities such as antihypertensive, anti-allergic, and anticonvulsant1-(4-Chlorophenyl)tetrazol-5-amine , as a part of this class, is likely to possess similar pharmacological properties, making it a subject of interest in pharmacological research .

Chemical Synthesis and Modification

The compound’s structure allows for further chemical modifications, which can lead to the discovery of compounds with enhanced biological activities. Its role in chemical synthesis is pivotal in creating a variety of biologically active molecules .

Eco-Friendly Chemical Processes

The synthesis of 1-(4-Chlorophenyl)tetrazol-5-amine and its derivatives can be carried out using environmentally benign methods. This aligns with the growing need for sustainable practices in chemical research and pharmaceutical manufacturing .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Tetrazole derivatives are known to have a wide range of biological activities such as antihypertensive, anti-allergic, anti-asthmatic, antimicrobial, antiviral, anti-inflammatory, anti-neoplastic, and anticonvulsant activities .

Mode of Action

Tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with a few active metals, producing new compounds which can be explosive to shocks .

Biochemical Pathways

It’s known that tetrazoles and their derivatives can interact with various biochemical pathways due to their wide range of biological activities .

Result of Action

Given the wide range of biological activities of tetrazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)tetrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN5/c8-5-1-3-6(4-2-5)13-7(9)10-11-12-13/h1-4H,(H2,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJAMMJWPPTQSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NN=N2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879052 |

Source

|

| Record name | TETRAZOLE,5-AMINO-1-(4-CHLOROPHENYL) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)tetrazol-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B3008271.png)

![3-[5-(2-Methyl-3-phenylprop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3008276.png)

![5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3008279.png)

![1,3,7-trimethyl-2,4-dioxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3008287.png)

![9-(3-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008289.png)